molecular formula C10H14O2 B077051 Camphorquinone CAS No. 10373-78-1

Camphorquinone

Cat. No. B077051
CAS RN: 10373-78-1
M. Wt: 166.22 g/mol
InChI Key: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Camphorquinone can be efficiently synthesized from readily available camphoric acid. The process involves key steps such as acyloin condensation, utilizing Me3SiCl as a scavenger of alkoxides, followed by the oxidation of the bis(trimethylsilyl) derivative with bromine in CCl4, presenting a novel and efficient alternative synthesis method (Tan et al., 2003).

Molecular Structure Analysis

The chemical structure of camphorquinone derivatives, such as carboxylated-camphorquinone, has been thoroughly analyzed using techniques like 1H-NMR, 1H–13C-COSY-NMR, FT-IR, mass spectroscopy, and UV–visible spectrophotometry. These methodologies confirm the molecular integrity and assist in understanding the structural modifications enhancing its photoreactivity and solubility (Kamoun et al., 2016).

Chemical Reactions and Properties

Camphorquinone participates in various chemical reactions, including the reversible modification of arginine residues, a property exploited in specific analytical and preparative applications. Its derivatives, such as camphorquinone-10-sulfonic acid and camphorquinone-10-sulfonylnorleucine, demonstrate utility in modifying guanidino groups of arginine residues, showcasing its versatile chemical reactivity (Pande et al., 1980).

Physical Properties Analysis

The photopolymerization performance and radical production induced by camphorquinone under visible light irradiation highlight its physical properties, particularly its use in dental materials. Its ability to initiate polymerization without increasing reactive oxygen species (ROS) levels or cytotoxicity underlines its beneficial characteristics for clinical applications (Atsumi et al., 2004).

Chemical Properties Analysis

Camphorquinone's chemical properties, such as its role in odontogenic differentiation and its interaction with dental pulp cells, are crucial. It has been observed to inhibit odontogenic differentiation and trigger the release of inflammatory cytokines, thereby affecting dental pulp stem cells' viability and differentiation capacity. These findings are essential for understanding its implications on dental health and materials science (Kim et al., 2013).

Scientific Research Applications

  • Biomedical Applications :

    • CQ is a widely used visible-light photoinitiator in biomedical applications. Its derivative, carboxylated-camphorquinone (CQCOOH), exhibits higher photoreactivity compared to CQ, and is used in the preparation of hydrogels with better mechanical properties and biocompatibility (Kamoun et al., 2016).
  • Dental Materials :

    • CQ is a common photo-initiator in dental materials, but its cytotoxicity against human pulp fibroblasts (HPF) and the effects of co-initiators like 2-dimethylaminoethyl methacrylate (DMA) under visible light (VL) irradiation are noteworthy. CQ with VL irradiation increases radical production, while its cytotoxicity to HPF cells is less than other photo-initiators like 9-fluorenone (9F) despite higher radical production (Atsumi et al., 2004).
    • CQ is used in resin composites and dentin bonding agents (DBA). It affects cytotoxicity, cell cycle, and apoptosis-related gene and protein expression in human dental pulp cells. Its toxicity is associated with ROS formation (Jeng et al., 2015).
    • CQ's effects on pulp cells include cytotoxicity, cell cycle arrest, apoptosis, and prostaglandin E2 production. These effects are linked to ROS and 8-isoprostane production, ATM/Chk2/p53 signaling, and COX-2 and p21 expression (Chang et al., 2015).
  • Genotoxicity and Cytotoxicity :

    • CQ, especially when combined with a reducing agent like N,N-dimethyl-p-toluidine (DMT) and VL irradiation, shows genotoxic and cytotoxic effects. Antioxidants like N-acetyl-L-cysteine (NAC), ascorbic acid, and alpha-tocopherol can mitigate these effects (Li et al., 2007).
    • CQ increases free radical production and promotes nuclear translocation of NRF2 in oral keratinocytes, activating defense mechanisms against oxidative stress (Volk et al., 2016).
  • Therapeutic Effects :

    • CQ exhibits antisenescence and cardioprotective properties, potentially reducing oxidative-stress-induced senescence via AMPK/SIRT1 and autophagy mechanisms (Maharajan & Cho, 2021).
  • Photo-initiating Systems :

    • CQ, when covalently bonded to aromatic amines, enhances the rate of electron and proton transfer, improving the performance of photoinitiating systems used in dental applications (Ullrich et al., 2004).
  • Lipid Metabolism :

    • CQ affects cell lipid metabolism at sub-toxic concentrations, altering the synthesis of neutral lipids and phospholipids, which may impact membrane integrity and permeability (Datar et al., 2005).

Future Directions

Camphorquinone has been shown to have potential antisenescence and cardioprotective properties. It could suppress oxidative-stress-induced senescence through AMPK/SIRT1 and autophagy mechanisms . This suggests that Camphorquinone could have potential applications in the treatment of aging and aging-related diseases.

properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
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InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VNQXSTWCDUXYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID7049394
Record name (+/-)-Camphorquinone
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Molecular Weight

166.22 g/mol
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name Camphoroquinone
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Product Name

Camphorquinone

CAS RN

10373-78-1, 465-29-2
Record name Camphorquinone
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Record name Camphorquinone
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Record name Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
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Record name Bornane-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,300
Citations
YC Chen, JL Ferracane, SA Prahl - Dental Materials, 2007 - Elsevier
The primary absorber in dental resins is the photoinitiator, which starts the photo polymerization process. We studied the quantum yield of conversion of camphorquinone (CQ), a blue …
Number of citations: 143 www.sciencedirect.com
HH Alvim, AC Alecio, WA Vasconcellos, M Furlan… - Dental Materials, 2007 - Elsevier
… A smaller amount of camphorquinone was found in Filtek Z-250 (FZI) resin incisal shade … larger camphorquinone amount in the incisal shade. In Pyramid Enamel resin camphorquinone …
Number of citations: 134 www.sciencedirect.com
H Shintani, T Inoue, M Yamaki - Dental Materials, 1985 - Elsevier
Gas-liquid chromatography on a 10% polyethylene glycol column was found to be suitable for quantitative analysis of 2,3-diketo-1,7,7-trimethylnorcamphane which is used as an …
Number of citations: 102 www.sciencedirect.com
F Morlet‐Savary, JE Klee, F Pfefferkorn… - Macromolecular …, 2015 - Wiley Online Library
The camphorquinone (CQ)/amine and CQ/diphenyl (2,4,6‐trimethylbenzoyl)‐phosphine oxide (TPO)/amine photoinitiating systems (PISs) are largely used in the area of dental resins, …
Number of citations: 49 onlinelibrary.wiley.com
D Pagoria, A Lee, W Geurtsen - Biomaterials, 2005 - Elsevier
Recent evidence suggests that following visible-light (VL) irradiation, CQ and the CQ-related photosensitizers benzil (BZ), benzophenone (BP), and 9-fluorenone (9-F) generate …
Number of citations: 56 www.sciencedirect.com
E Andrzejewska, LÅ Lindén… - … Chemistry and Physics, 1998 - Wiley Online Library
The activity of camphorquinone (CQ) in the photoinitiation of polymerization at various conditions (in the presence or absence of atmospheric oxygen or a coinitiator) has been studied …
Number of citations: 103 onlinelibrary.wiley.com
J Jakubiak, X Allonas, JP Fouassier, A Sionkowska… - Polymer, 2003 - Elsevier
Results of the camphorquinone/hindered piperidines, visible-light … by the triplet state of camphorquinone, mediated by photoinduced … reactivities of the excited states of camphorquinone. …
Number of citations: 336 www.sciencedirect.com
EA Kamoun, A Winkel, M Eisenburger… - Arabian Journal of …, 2016 - Elsevier
… Camphorquinone (CQ) is by far the most widely used visible-light photoinitiator in … of a new camphorquinone derivative are described. Carboxylated-camphorquinone (CQCOOH) was …
Number of citations: 119 www.sciencedirect.com
RA Datar, FA Rueggeberg, GB Caughman… - Journal of …, 2005 - Taylor & Francis
The biological effects of camphorquinone (CQ), an initiator for light-polymerized resins, have been reported to relate to its ability to generate free radicals and cause radical-induced …
Number of citations: 18 www.tandfonline.com
LFJ Schneider, LM Cavalcante, SA Prahl, CS Pfeifer… - Dental materials, 2012 - Elsevier
OBJECTIVES: Since photoinitiator systems for dental resins based on camphorquinone (CQ) present color disadvantages, trimethylbenzoyl-diphenyl-phosphine oxide (TPO) has been …
Number of citations: 157 www.sciencedirect.com

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